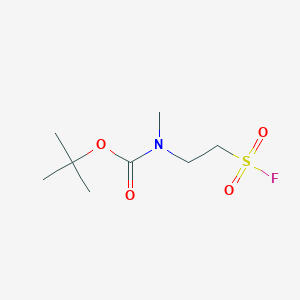

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-fluorosulfonylethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZZJYFBGNSESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168998-45-4 | |

| Record name | tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Reductive Amination to Form tert-Butyl (2-Hydroxyethyl)(methyl)carbamate

Procedure :

- Reactants : N-Boc-ethylenediamine (1 eq), paraformaldehyde (1.2 eq), acetic acid (1% wt/wt catalyst).

- Solvent : Toluene or benzene under reflux (4–6 hours).

- Reduction : Sodium borohydride (2 eq) in tetrahydrofuran (THF) at 20–30°C for 3–5 hours.

Mechanism :

Paraformaldehyde depolymerizes to formaldehyde, which condenses with N-Boc-ethylenediamine to form an imine intermediate. Sodium borohydride reduces the imine to a secondary amine, yielding tert-butyl (2-hydroxyethyl)(methyl)carbamate (85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity | >95% (via distillation) |

| Reaction Time | 4–6 hours (Step 1) |

Step 2: Fluorosulfonylation of the Hydroxyethyl Group

Procedure :

- Activation : Convert the hydroxyl group to a mesylate (methanesulfonyl chloride, 1.1 eq) in dichloromethane with triethylamine (1.2 eq) at 0°C.

- Substitution : React the mesylate with potassium fluorosulfonate (FSO₂K, 1.5 eq) in dimethylformamide (DMF) at 60°C for 12 hours.

Mechanism :

The mesylate acts as a leaving group, enabling nucleophilic displacement by fluorosulfonate. This step is critical for introducing the -SO₂F moiety while retaining carbamate integrity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity | 90% (via extraction) |

| Reaction Time | 12 hours (Step 2) |

This method prioritizes early introduction of the fluorosulfonyl group, reducing exposure to reactive intermediates.

Step 1: Synthesis of tert-Butyl (2-Chloroethyl)(methyl)carbamate

Procedure :

- Reactants : N-Boc-methylethanolamine (1 eq), thionyl chloride (1.5 eq).

- Conditions : Reflux in dichloromethane for 3 hours.

Mechanism :

Thionyl chloride converts the hydroxyl group to a chloride, forming a stable alkyl chloride intermediate (yield: 88%).

Step 2: Fluorosulfonyl Displacement

Procedure :

- Reactants : tert-Butyl (2-chloroethyl)(methyl)carbamate (1 eq), fluorosulfonyl chloride (FSO₂Cl, 1.2 eq).

- Conditions : Tetrahydrofuran (THF), -10°C, with slow warming to 25°C over 6 hours.

Mechanism :

The chloride undergoes nucleophilic substitution with FSO₂Cl, facilitated by the strong electrophilicity of the fluorosulfonyl group.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Byproducts | <5% dialkylation |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are recommended to enhance safety and consistency.

Process Optimization

- Solvent Recovery : Toluene and THF are recycled via distillation.

- Waste Management : Fluorosulfonyl byproducts are neutralized with aqueous bicarbonate before disposal.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| N-Boc-ethylenediamine | $120 |

| FSO₂Cl | $450 |

| Sodium borohydride | $90 |

Challenges and Mitigation Strategies

- Moisture Sensitivity : Conduct reactions under nitrogen or argon.

- Low Yields in Fluorosulfonylation : Use excess FSO₂Cl (1.5 eq) and extended reaction times.

- Purification Difficulties : Employ silica gel chromatography or recrystallization from ethyl acetate/hexane.

Chemical Reactions Analysis

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₆FNO₄S

- Molecular Weight : 241.28 g/mol

The compound features a tert-butyl group, a fluorosulfonyl moiety, and a carbamate functional group. These structural elements contribute to its unique reactivity and potential applications in different fields.

Scientific Research Applications

1. Organic Synthesis

- Building Block : tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate serves as a versatile building block in the synthesis of various carbamate derivatives. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

2. Medicinal Chemistry

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Its fluorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to the development of new therapeutic agents targeting specific metabolic pathways .

- Pharmaceutical Intermediate : Ongoing research is exploring its utility as an intermediate in the synthesis of pharmaceuticals. The compound's stability and reactivity make it suitable for use in multi-step syntheses required in drug development.

3. Biological Activity

- Interaction with Biological Macromolecules : Studies indicate that this compound can interact with proteins and enzymes, potentially modulating their activity. This characteristic opens avenues for research into its pharmacological effects and therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on the compound's potential applications in drug design:

- Enzyme Inhibition Study : A study published in ACS Publications explored the inhibition of specific kinases by carbamate derivatives, highlighting the potential for this compound as a lead compound in developing kinase inhibitors.

- Pharmacological Applications : Research indicates that compounds containing fluorosulfonyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts due to unique electronic properties imparted by fluorine atoms .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tert-butyl carbamates, focusing on substituents, synthetic routes, reactivity, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: Fluorosulfonyl derivatives exhibit higher polarity but reduced solubility in non-polar solvents compared to thioethers or aryl sulfonates.

- Stability : Fluorosulfonyl groups are hydrolytically sensitive, requiring anhydrous conditions, whereas sulfonimidoyls and sulfoxides are more stable .

Biological Activity

tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₄FNO₄S

- Molecular Weight : 239.28 g/mol

This compound features a tert-butyl group, a fluorosulfonyl moiety, and a carbamate functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group is particularly reactive, allowing for the inhibition of enzyme activity or modulation of receptor functions.

Key Mechanisms Include :

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by covalently modifying active sites.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where enzyme dysregulation occurs.

- Interaction with Biological Macromolecules : The ability to interact with proteins suggests potential roles in drug development, especially in targeting specific pathways for therapeutic interventions.

Case Studies and Research Findings

Recent studies have focused on the compound's potential applications in drug design and development:

- Study on Enzyme Inhibition : A study published in ACS Publications explored the inhibition of specific kinases by carbamate derivatives, highlighting the potential for this compound as a lead compound in developing kinase inhibitors .

- Pharmacological Applications : Research has indicated that compounds containing fluorosulfonyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This has been attributed to the unique electronic properties imparted by the fluorine atoms.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| tert-Butyl methyl (2-(methylamino)ethyl)carbamate | Carbamate | Lacks fluorosulfonyl group; different reactivity profile |

| tert-Butyl (2-(methoxycarbonyl)ethyl)(methyl)carbamate | Carbamate | Contains methoxycarbonyl instead of fluorosulfonyl; altered biological activity |

This comparison highlights how the presence of the fluorosulfonyl group in this compound enhances its reactivity and potential biological effects.

Q & A

Q. What are the typical synthetic routes for tert-Butyl (2-(fluorosulfonyl)ethyl)(methyl)carbamate, and how do reaction conditions influence yield?

The synthesis of tert-butyl carbamate derivatives often involves coupling tert-butyl chloroformate with amines or alcohols under controlled conditions. For example, analogous compounds like tert-butyl (2-methoxypyridin-3-yl)carbamate are synthesized via reactions with 2-methoxypyridine-3-amine and tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at low temperatures to minimize side reactions . For the fluorosulfonyl-containing variant, key steps may include:

- Step 1 : Reacting 2-(fluorosulfonyl)ethylamine with tert-butyl chloroformate in anhydrous dichloromethane.

- Step 2 : Maintaining a pH of 8–9 using a weak base (e.g., NaHCO₃) to stabilize the fluorosulfonyl group.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) to prevent hydrolysis of the fluorosulfonyl moiety .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and fluorosulfonyl signals (e.g., splitting patterns from adjacent CH₂ groups) .

- IR Spectroscopy : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and S=O (~1350 cm⁻¹) validate the carbamate and sulfonyl groups .

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving challenges like twinning or high thermal motion in the tert-butyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent decomposition of the fluorosulfonyl group during synthesis?

The fluorosulfonyl group is prone to hydrolysis and thermal degradation. Mitigation strategies include:

- Temperature Control : Conduct reactions at ≤0°C to slow hydrolysis .

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack by protic solvents.

- Additives : Incorporate molecular sieves or desiccants to scavenge trace water .

- Inert Atmosphere : Maintain N₂/Ar to exclude moisture and oxygen . Post-synthesis, stability studies (TGA/DSC) under varying humidity/temperature can identify safe storage conditions .

Q. How should discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved when using different refinement software?

Discrepancies often arise from differences in refinement algorithms or data quality. To address this:

- Cross-Validation : Refine the same dataset with multiple programs (e.g., SHELXL, Olex2) and compare residuals (R-factors) .

- Twinned Data : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains accurately .

- Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Q. What strategies are recommended for analyzing conflicting reactivity data in nucleophilic substitution reactions involving this compound?

Contradictory results (e.g., varying regioselectivity) may stem from solvent polarity, counterion effects, or competing mechanisms. Methodological approaches include:

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation under varying conditions (e.g., DMF vs. DMSO) .

- Computational Modeling : DFT calculations (Gaussian, ORCA) can predict transition states and rationalize solvent-dependent pathways .

- Isolation of By-Products : LC-MS or preparative HPLC can identify side products (e.g., elimination vs. substitution) .

Methodological Considerations

Q. How can researchers ensure reproducibility in biological assays involving this compound’s potential enzyme inhibition?

- Positive Controls : Compare with known inhibitors (e.g., fluorosulfonyl-containing drugs) to validate assay conditions .

- Covalent Binding Analysis : Use mass spectrometry to detect adducts formed between the fluorosulfonyl group and enzyme active sites .

- Buffer Optimization : Avoid phosphate buffers (nucleophilic) that may react with the compound; use HEPES or Tris instead .

Q. What advanced purification techniques are suitable for isolating high-purity this compound?

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to resolve polar by-products .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity .

- Chiral Separation : If stereoisomers form, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Safety and Handling

Q. What are the critical safety protocols for handling the fluorosulfonyl group during experiments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HF release upon decomposition) .

- Emergency Measures : In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.